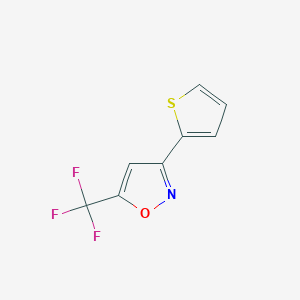

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Description

Properties

IUPAC Name |

3-thiophen-2-yl-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQUPXBKYCKHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352954 | |

| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-89-1 | |

| Record name | 3-(2-Thienyl)-5-(trifluoromethyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Thiophen-2-yl)-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole chemical properties

An In-Depth Technical Guide to 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and agrochemistry. This document delves into the core chemical properties, structural features, and spectroscopic signatures of the molecule. A detailed, field-proven synthetic protocol based on the principles of 1,3-dipolar cycloaddition is presented with mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity and its established and potential applications as a versatile building block, particularly in the development of novel therapeutics. The content is structured to provide both foundational knowledge and practical insights for scientists and drug development professionals.

Introduction: A Privileged Heterocyclic Scaffold

In the landscape of modern drug discovery, certain molecular frameworks are deemed "privileged structures" due to their ability to interact with a wide range of biological targets. The this compound scaffold is an exemplary fusion of three such powerful motifs:

-

The Isoxazole Ring: A five-membered heterocycle, the isoxazole core is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its presence is noted in numerous commercial drugs, where it contributes to a spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antibacterial effects.[2][3]

-

The Thiophene Ring: This sulfur-containing aromatic heterocycle is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its role in approved drugs targeting inflammation, cancer, and infectious diseases.[4] The thiophene moiety significantly influences the electronic properties and biological profile of a molecule.[4][5]

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in drug design to enhance molecular lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity.[5][6]

The strategic combination of these three components makes this compound a highly valuable and versatile building block for creating novel chemical entities with tailored properties.[5]

Physicochemical and Structural Properties

The unique arrangement of the thiophene, isoxazole, and trifluoromethyl groups imparts distinct physical and chemical characteristics to the molecule. It is recognized for its high thermal stability and good solubility in many common organic solvents.[5]

Table 1: Core Compound Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-(Trifluoromethyl)-3-(thiophen-2-yl)isoxazole; 3-[Thien-2-yl-5-(trifluoromethyl)]isoxazole | [5][7] |

| CAS Number | 175203-89-1 | [5][7][8] |

| Molecular Formula | C₈H₄F₃NOS | [5][7] |

| Molecular Weight | 219.19 g/mol | [5][7] |

| Storage Conditions | 0-8°C | [5] |

Spectroscopic Characterization (Predicted)

While a comprehensive public spectral database for this specific compound is limited, its structure allows for the confident prediction of its key spectroscopic signatures based on well-understood principles and data from analogous structures.[9]

Table 2: Predicted Spectroscopic Data for Characterization

| Technique | Expected Signature | Rationale |

| ¹H NMR | Multiplets in the range of δ 7.0–7.8 ppm; a singlet around δ 6.8-7.0 ppm. | Aromatic protons on the thiophene ring will exhibit characteristic splitting patterns.[9] The lone proton on the isoxazole ring will appear as a singlet. |

| ¹³C NMR | Signals >150 ppm for isoxazole carbons; quartet centered ~120 ppm (J ≈ 270 Hz). | Carbons of the heterocyclic rings will appear in the aromatic region. The CF₃ carbon will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet around δ -60 to -70 ppm. | The three equivalent fluorine atoms of the trifluoromethyl group will produce a single, strong resonance. |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 219. | Corresponds to the molecular weight of the compound.[5][7] |

| IR Spectroscopy | Strong absorption bands near 1600-1650 cm⁻¹ (C=N stretch) and 1100-1300 cm⁻¹ (C-F stretch). | Characteristic vibrations for the isoxazole ring and the trifluoromethyl group, respectively.[9] |

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole core is most reliably achieved via a 1,3-dipolar cycloaddition reaction, a powerful and versatile method in heterocyclic chemistry.[10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[10][12]

The 1,3-Dipolar Cycloaddition Mechanism

The reaction proceeds through a concerted, pericyclic mechanism involving a six-electron transition state, which ensures high regioselectivity.[10][11] The nitrile oxide component is often unstable and is therefore generated in situ from a stable precursor, typically an aldoxime, through oxidation.[10][13]

Diagram 1: General mechanism for isoxazole synthesis via 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust and scalable laboratory procedure adapted from established methods for synthesizing 3,5-disubstituted isoxazoles.[10][13]

CAUSALITY & TRUSTWORTHINESS: This protocol is designed as a self-validating system. The choice of N-Chlorosuccinimide (NCS) provides a mild and effective way to generate the nitrile oxide in situ, minimizing decomposition. The use of triethylamine (Et₃N) as a base is crucial to facilitate the elimination of HCl, driving the reaction forward. Monitoring by TLC allows for precise determination of reaction completion, ensuring reproducibility.

Diagram 2: Experimental workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carbaldoxime (1.0 eq) and a suitable solvent such as chloroform or dichloromethane.

-

Addition of Dipolarophile: Add 3,3,3-trifluoropropyne (1.2 eq).

-

Initiation of Nitrile Oxide Formation: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 10 minutes. The reaction mixture may gently warm.

-

Base Addition: Add triethylamine (1.2 eq) dropwise via syringe. An exothermic reaction and formation of a precipitate (triethylammonium chloride) may be observed.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Applications in Research and Development

The title compound is not merely a chemical curiosity but a potent building block with demonstrated utility across several scientific domains.[5] Its value lies in its ability to serve as a core scaffold that can be further elaborated to generate libraries of novel molecules.

Diagram 3: Key application areas derived from the core molecular structure.

-

Pharmaceutical Development: This is the most explored application area. The compound serves as a key intermediate in synthesizing novel therapeutic agents.[5][14] Research on structurally similar 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has identified potent anti-breast cancer agents that selectively target the estrogen receptor alpha (ERα).[15][16] The scaffold is also investigated for developing anti-inflammatory drugs.[5]

-

Agrochemicals: The inherent biological activity of the isoxazole-thiophene motif makes it suitable for formulating agrochemicals, including effective pesticides for crop protection.[5][14]

-

Material Science: The conjugated π-system of the thiophene ring, combined with the electronic influence of the isoxazole and CF₃ groups, imparts unique properties relevant to materials science.[5] There is significant potential for this compound to be used in the development of advanced materials such as organic semiconductors, sensors, and conductive polymers for organic electronic devices.[5]

Conclusion

This compound is a high-value chemical entity characterized by a convergence of structurally and electronically important motifs. Its robust synthesis, predictable chemical behavior, and proven utility as a versatile intermediate underscore its importance in modern chemical research. For professionals in drug discovery and materials science, this compound represents a validated starting point for the design and synthesis of next-generation functional molecules with significant therapeutic and technological potential.

References

- 1. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Buy 3-(2-(Trifluoromethyl)phenyl)isoxazole (EVT-12235303) [evitachem.com]

- 7. 3-(THIEN-2-YL-5-(TRIFLUOROMETHYL))ISOXAZOLE | CAS: 175203-89-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. This compound-175203-89-1 - Thoreauchem [thoreauchem.com]

- 9. 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid (1326813-29-9) for sale [vulcanchem.com]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. researchgate.net [researchgate.net]

- 14. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 15. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Structural Elucidation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The synthesis of unsymmetrically 3,5-disubstituted isoxazoles often presents a significant analytical challenge: the potential formation of regioisomers. This guide provides an in-depth, multi-technique approach for the unambiguous structural elucidation of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a molecule featuring both a biologically relevant thiophene moiety and a bioisosteric trifluoromethyl group. We will detail a systematic workflow, moving from foundational molecular formula confirmation to the nuanced details of spectroscopic analysis, explaining not just the "how" but the "why" behind each experimental choice. This document is intended for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for characterizing complex heterocyclic compounds.

The Analytical Challenge: Regioisomerism

The synthesis of 3,5-disubstituted isoxazoles, often via methods like 1,3-dipolar cycloaddition, can potentially yield two distinct regioisomers.[3][4][5] For the target molecule, the primary analytical task is to definitively distinguish Structure A from its isomer, Structure B .

-

Structure A (Target): this compound

-

Structure B (Isomer): 5-(Thiophen-2-yl)-3-(trifluoromethyl)isoxazole

Both isomers possess the identical molecular formula (C₈H₄F₃NOS) and molecular weight (219.19 g/mol ), rendering simple mass determination insufficient for differentiation.[6] A synergistic application of multiple analytical techniques is therefore mandatory for unequivocal structure confirmation.

Integrated Elucidation Workflow

A logical, phased approach ensures that each piece of analytical data builds upon the last, leading to a conclusive structural assignment. The workflow integrates mass spectrometry for molecular formula confirmation, infrared spectroscopy for functional group identification, and a suite of nuclear magnetic resonance techniques for detailed connectivity mapping.

Figure 1: Systematic workflow for the structural elucidation of this compound.

Mass Spectrometry: Foundational Verification

3.1. Rationale

The initial step in characterization is to confirm that the purified compound has the correct molecular formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose, as it provides an exact mass with sufficient accuracy to determine the elemental composition.

3.2. Expected Results

The protonated molecule [M+H]⁺ of C₈H₄F₃NOS should yield a high-resolution mass that is distinct from other potential elemental compositions. Fragmentation patterns observed in MS/MS can offer preliminary structural clues. The trifluoromethyl group is a common neutral loss, and cleavage of the isoxazole ring can also occur.[7]

Table 1: HRMS Data for C₈H₄F₃NOS

| Ion Formula | Calculated Exact Mass | Observed Mass |

|---|

| [C₈H₅F₃NOS]⁺ ([M+H]⁺) | 220.0014 | Typically within 5 ppm |

3.3. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Compare the measured exact mass of the molecular ion peak to the theoretical calculated mass for C₈H₅F₃NOS⁺. The mass error should be less than 5 ppm to confirm the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1. Rationale

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups within the molecule. By measuring the absorption of infrared radiation, we can confirm the existence of the isoxazole ring, the trifluoromethyl group, and the thiophene ring.[8][9][10]

4.2. Expected Absorptions

The IR spectrum provides a characteristic "fingerprint." For the target structure, key vibrational modes are predicted.[11][12][13]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Thiophene Ring |

| ~1610 | C=N stretch | Isoxazole Ring[3] |

| ~1400-1450 | C=C stretch | Aromatic Rings |

| ~1100-1300 | C-F stretch (strong) | Trifluoromethyl (-CF₃) |

| ~1110-1170 | N-O stretch | Isoxazole Ring[12] |

| ~700 | C-S stretch | Thiophene Ring[14] |

4.3. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the spectrum to identify the key absorption bands and compare them with expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[10] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide the definitive evidence needed to distinguish between the target structure and its regioisomer.

5.1. ¹H NMR Spectroscopy

-

Rationale: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons). The splitting patterns and coupling constants of the thiophene protons are particularly diagnostic.

-

Predicted Spectrum (Structure A):

-

Thiophene Protons: The 2-substituted thiophene ring will exhibit a complex splitting pattern for its three protons (H-3', H-4', H-5'). These will appear as distinct multiplets in the aromatic region (~7.0-8.0 ppm). The coupling constants are characteristic: J₃₄ ≈ 3.5-5.0 Hz, J₄₅ ≈ 5.0 Hz, and J₃₅ ≈ 1.0 Hz.[15][16]

-

Isoxazole Proton: The single proton on the isoxazole ring (H-4) is isolated from other protons and will appear as a sharp singlet , typically between 6.5-7.5 ppm.[3][17] The exact position is influenced by the substituents at C3 and C5.

-

-

Distinguishing from Isomer B: In the regioisomer (Structure B), the thiophene ring is at the 5-position. While it would still show a three-proton system, the electronic environment, and thus the chemical shifts of both the thiophene protons and the isoxazole H-4 singlet, would differ significantly.

5.2. ¹³C NMR Spectroscopy

-

Rationale: ¹³C NMR reveals the number of unique carbon environments. The key diagnostic signal is the carbon attached to the trifluoromethyl group, which exhibits a characteristic splitting pattern due to carbon-fluorine coupling.

-

Predicted Spectrum (Structure A):

-

Isoxazole Carbons: Three signals are expected. C3 (attached to thiophene) will be a singlet. C4 (attached to H-4) will be a singlet. Crucially, C5 (attached to -CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF ≈ 35-40 Hz).[18]

-

Trifluoromethyl Carbon: The carbon of the -CF₃ group itself will also be a large quartet (¹J_CF ≈ 275 Hz) but may be broader.[18]

-

Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons.

-

-

Distinguishing from Isomer B: In Structure B, the C3 carbon would be a quartet (coupled to -CF₃), while the C5 carbon (attached to thiophene) would be a singlet. This provides an unambiguous method of differentiation.

5.3. ¹⁹F NMR Spectroscopy

-

Rationale: ¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds.[19] It confirms the presence of the trifluoromethyl group and provides information about its electronic environment.[20][21]

-

Predicted Spectrum (Structure A):

-

A single, sharp singlet is expected, as the three fluorine atoms are equivalent and not coupled to any other nearby nuclei. The chemical shift is typically observed in a characteristic region for a CF₃ group attached to an aromatic heterocycle.[22]

-

Table 3: Summary of Predicted NMR Spectral Data for Structure A

| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplets | J₃₄ ≈ 3.5-5.0, J₄₅ ≈ 5.0, J₃₅ ≈ 1.0 | Thiophene H-3', H-4', H-5' |

| ¹H | 6.5 - 7.5 | Singlet | N/A | Isoxazole H-4 |

| ¹³C | 155 - 165 | Quartet | ¹J_CF ≈ 35-40 | Isoxazole C5 |

| ¹³C | 160 - 170 | Singlet | N/A | Isoxazole C3 |

| ¹³C | 100 - 110 | Singlet | N/A | Isoxazole C4 |

| ¹³C | 115 - 125 | Quartet | ¹J_CF ≈ 275 | -CF₃ |

| ¹³C | 125 - 140 | Singlets (4) | N/A | Thiophene Carbons |

| ¹⁹F | -60 to -70 | Singlet | N/A | -CF₃ |

5.4. Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃/quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a standard one-pulse fluorine spectrum, typically with proton decoupling.

-

Data Analysis: Process and integrate the spectra. Assign peaks based on chemical shifts, multiplicities, and coupling constants, comparing them to the predicted values for the target structure.

Conclusion: Synthesizing the Evidence

The unambiguous structural elucidation of this compound is achieved not by a single experiment, but by the logical integration of complementary analytical data.

-

HRMS confirms the correct elemental formula, C₈H₄F₃NOS.

-

IR Spectroscopy validates the presence of the key functional groups: isoxazole, thiophene, and trifluoromethyl.

-

NMR Spectroscopy provides the definitive proof of connectivity:

-

¹H NMR shows the characteristic signals for a 2-substituted thiophene and an isolated H-4 proton on the isoxazole ring.

-

¹⁹F NMR confirms the presence of a single CF₃ environment.

-

The ¹³C NMR spectrum serves as the final arbiter, where the observation of a quartet for the isoxazole C5 carbon (and a singlet for C3) definitively confirms the substitution pattern of Structure A and rules out its regioisomer.

-

This multi-faceted, self-validating workflow provides a robust and reliable strategy for the characterization of complex heterocyclic molecules, ensuring scientific integrity and confidence in downstream applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. mdpi.com [mdpi.com]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. rroij.com [rroij.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Isoxazole(288-14-2) IR Spectrum [chemicalbook.com]

- 14. 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid (1326813-29-9) for sale [vulcanchem.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 19. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biophysics.org [biophysics.org]

synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

An In-Depth Technical Guide to the Synthesis of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The inherent biological activities associated with thiophene, isoxazole, and trifluoromethyl moieties make this scaffold a compelling target for novel therapeutic agents.[1][2][3] This document elucidates the primary synthetic routes, delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis. The content is structured to provide both theoretical grounding and practical, field-proven insights for scientists engaged in organic synthesis and pharmaceutical research.

Introduction: The Strategic Importance of the Scaffold

The convergence of three distinct and pharmacologically significant motifs—thiophene, isoxazole, and a trifluoromethyl group—within a single molecular entity creates a scaffold with immense potential.

-

Isoxazole Core: The isoxazole ring is a "privileged" structure in medicinal chemistry, known for its ability to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding interactions with biological targets.[4] Its presence is noted in numerous FDA-approved drugs, including the anti-inflammatory agent leflunomide and the antibiotic sulfamethoxazole.[4][5]

-

Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene group modulates a molecule's pharmacokinetic profile, enhancing properties like metabolic stability and cell permeability.[4] Its incorporation is a common strategy in the design of kinase inhibitors and other targeted therapies.[1][6]

-

Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a cornerstone of modern drug design.[7] This highly electronegative moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved efficacy and a more favorable pharmacokinetic profile.[2][7]

The target molecule, this compound, is therefore a high-value building block for creating novel pharmaceuticals, particularly in the realms of anti-inflammatory and anti-cancer agents.[2][8] This guide focuses on the practical execution of its synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 3,5-disubstituted isoxazoles is predominantly achieved via two robust strategies:

-

[3+2] Cycloaddition: The reaction of a nitrile oxide with an alkyne.[4][9]

-

Condensation-Cyclization: The reaction of a 1,3-dicarbonyl compound with hydroxylamine.[10][11]

For the specific , the [3+2] cycloaddition route is mechanistically superior. This preference is grounded in the challenge of handling trifluoromethylated 1,3-dicarbonyl precursors, which can be unstable. The cycloaddition approach allows for the direct and regioselective installation of the trifluoromethyl group from a stable precursor.

The retrosynthetic disconnection is as follows:

Caption: Retrosynthetic analysis via [3+2] cycloaddition.

This strategy hinges on the in situ generation of the unstable trifluoromethyl nitrile oxide, which then reacts with the readily available 2-ethynylthiophene.

Primary Synthetic Route: [3+2] Cycloaddition

This method is the most direct and efficient pathway. The key is to control the concentration of the highly reactive trifluoromethyl nitrile oxide intermediate to prevent its dimerization into the corresponding furoxan—a common and often problematic side reaction.[12]

Workflow Overview

Caption: Workflow for the [3+2] cycloaddition synthesis.

Detailed Experimental Protocol

Materials and Reagents:

-

Trifluoroacetaldehyde oxime (precursor to the nitrile oxide)

-

2-Ethynylthiophene

-

N-Chlorosuccinimide (NCS) or similar oxidant

-

Triethylamine (Et3N) or other suitable base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))[13]

-

Silica Gel for column chromatography

Protocol:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethynylthiophene (1.0 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Precursor Addition: In a separate flask, dissolve trifluoroacetaldehyde oxime (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous THF.

-

In Situ Generation and Cycloaddition: Slowly add a solution of N-Chlorosuccinimide (1.3 eq.) in THF to the mixture from step 2 over 1-2 hours using the dropping funnel. The slow addition is critical to maintain a low concentration of the resulting trifluoromethyl nitrile oxide, thus minimizing furoxan formation.[12]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.[13]

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core of this synthesis is a concerted, pericyclic [3+2] cycloaddition reaction. The trifluoromethyl nitrile oxide acts as the 1,3-dipole, and 2-ethynylthiophene serves as the dipolarophile. The regioselectivity is governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation.

Caption: Concerted mechanism of the 1,3-dipolar cycloaddition.

Alternative Synthetic Route: Condensation of a 1,3-Diketone

While the cycloaddition is preferred, an alternative route involves the condensation of a β-diketone with hydroxylamine. This method requires the synthesis of the key intermediate, 1-(thiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione.

Workflow Overview

Caption: Workflow for the 1,3-diketone condensation route.

Protocol Synopsis

-

Diketone Synthesis: Perform a Claisen condensation between 2-acetylthiophene and ethyl trifluoroacetate using a strong base like sodium ethoxide (NaOEt) to form the 1,3-diketone intermediate.

-

Cyclization: Reflux the purified 1,3-diketone with hydroxylamine hydrochloride in a solvent such as ethanol or acetic acid.[9][10] The reaction proceeds via initial formation of an oxime, followed by intramolecular cyclization and dehydration to yield the isoxazole ring.

-

Work-up and Purification: Standard aqueous work-up followed by recrystallization or column chromatography affords the final product.

Causality Behind Method Choice: This route often suffers from regioselectivity issues, potentially yielding a mixture of 3- and 5-substituted isomers, although the electronics of the trifluoromethyl group strongly favor the desired product. The primary drawback remains the stability and preparation of the fluorinated diketone starting material.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for the preferred [3+2] cycloaddition synthesis, based on analogous transformations in the literature.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous THF or CH2Cl2 | Aprotic solvent to prevent side reactions with the nitrile oxide.[13] |

| Temperature | 0 °C to Room Temp. | Initial cooling minimizes immediate side reactions; warming drives the reaction to completion. |

| Key Reagents | Trifluoroacetaldoxime, NCS | Common and effective precursor/oxidant system for generating the nitrile oxide in situ. |

| Base | Triethylamine | Scavenges the HCl byproduct from the oxidation step. |

| Reaction Time | 12-24 hours | Allows for the slow generation and complete consumption of intermediates. |

| Purification | Flash Column Chromatography | Standard and effective method for separating the product from non-polar byproducts like furoxan.[13] |

| Expected Yield | 50-75% | Typical range for this type of cycloaddition, highly dependent on minimizing dimer formation.[12] |

Conclusion

The is most effectively and reliably achieved through a [3+2] cycloaddition reaction between 2-ethynylthiophene and in situ generated trifluoromethyl nitrile oxide. The critical parameter for success is the controlled, slow generation of the nitrile oxide intermediate to suppress the formation of the furoxan dimer. While an alternative route via a 1,3-diketone condensation exists, the cycloaddition pathway offers superior control over regioselectivity and avoids potentially unstable intermediates. This guide provides the strategic framework and actionable protocols for researchers to successfully synthesize this valuable heterocyclic scaffold for application in drug discovery and development.

References

- 1. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. journalwjarr.com [journalwjarr.com]

- 7. Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. [repository.cam.ac.uk]

- 13. rsc.org [rsc.org]

A Technical Guide to 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This guide provides an in-depth technical overview of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a robust synthetic pathway, outline methods for its analytical characterization, and discuss its current and potential applications, particularly in the realm of drug development. The strategic incorporation of the thiophene ring, the isoxazole core, and the trifluoromethyl group imparts unique physicochemical properties, making it a valuable scaffold for creating novel therapeutic agents and advanced materials.[1]

Chemical Identity and Physicochemical Properties

This compound is a structurally unique molecule that combines three key pharmacophores. The thiophene moiety is a well-established bioisostere of a phenyl ring, often used to improve metabolic stability and modulate electronic properties.[2][3] The isoxazole ring serves as a versatile and stable five-membered heterocyclic core found in numerous approved drugs.[4][5] Finally, the trifluoromethyl (CF3) group is a critical substituent in modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[6][7][8]

Molecular Structure

The structural arrangement of these three components results in a molecule with distinct electronic and conformational characteristics.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key identifiers and properties for this compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 175203-89-1 | [1][9] |

| Molecular Formula | C₈H₄F₃NOS | [1][9] |

| Molecular Weight | 219.19 g/mol | [1] |

| MDL Number | MFCD00276611 | [1] |

| PubChem ID | 736194 | [1] |

| Purity | Typically ≥97% | [9] |

| Storage Conditions | Store at 0-8°C, sealed in dry, dark place | [1][10] |

Synthesis and Purification

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. For a molecule like this compound, a common and efficient strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with a suitable alkyne.[11] This approach offers high regioselectivity and good yields.

Retrosynthetic Analysis & Strategy

The primary disconnection is at the isoxazole ring, which can be formed via a cycloaddition reaction. The thiophene-2-carbonitrile oxide is a key intermediate, generated in situ from the corresponding aldoxime. This reactive dipole then adds to a trifluoromethyl-containing alkyne.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative one-pot synthesis adapted from established methodologies for isoxazole formation.

Objective: To synthesize this compound.

Materials:

-

Thiophene-2-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

N-Chlorosuccinimide (NCS)

-

3,3,3-Trifluoropropyne (gas or suitable source)

-

Triethylamine (Et₃N)

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Oxime Formation:

-

In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like ethanol/water.

-

Add sodium bicarbonate (1.2 eq) portion-wise and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Extract the product into ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate in vacuo to yield thiophene-2-carbaldehyde oxime. This intermediate can be used directly or purified if necessary.

-

-

In Situ Generation of Nitrile Oxide and Cycloaddition:

-

Dissolve the crude thiophene-2-carbaldehyde oxime (1.0 eq) in anhydrous DCM in a flask equipped with a stir bar and a gas inlet.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of N-Chlorosuccinimide (NCS) (1.1 eq) in DCM. The NCS acts as an oxidant to generate the nitrile oxide in situ.

-

While stirring at 0°C, bubble 3,3,3-trifluoropropyne gas through the solution for 1-2 hours, or add a suitable trifluoropropyne source.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

-

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for unambiguous structural elucidation.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three protons on the thiophene ring, typically in the range of δ 6.9–7.5 ppm, with characteristic coupling patterns. A singlet for the proton at the C4 position of the isoxazole ring. |

| ¹³C NMR | Resonances for all 8 carbon atoms, including the characteristic signal for the CF₃ carbon (a quartet due to C-F coupling) and signals for the isoxazole and thiophene ring carbons. |

| ¹⁹F NMR | A singlet peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 219.19. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N stretching of the isoxazole ring (~1680 cm⁻¹) and C-S stretching from the thiophene ring (~700 cm⁻¹).[12] |

Note: While direct spectral data for this specific compound is not widely published, the expected values are based on the analysis of structurally similar analogs.[12][13]

Applications in Research and Drug Development

The unique combination of the thiophene, isoxazole, and trifluoromethyl moieties makes this compound a highly attractive scaffold in medicinal chemistry.[1]

Rationale in Medicinal Chemistry

-

Anticancer Potential: Thiophene-isoxazole hybrids have demonstrated significant anticancer activity.[6][14][15] The trifluoromethyl group can enhance this activity by increasing the molecule's ability to cross cell membranes and by improving its binding affinity to target proteins like kinases or enzymes involved in cell proliferation.[7][8] For instance, a study showed that adding a CF₃ group to a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole scaffold increased its anticancer activity against MCF-7 breast cancer cells by nearly eight-fold.[6][7][8]

-

Anti-inflammatory and Enzyme Inhibition: Isoxazole derivatives are known to act as inhibitors of enzymes like COX-2.[4] The scaffold is also being investigated for activity against other enzymes, such as α-amylase in the context of diabetes.[4]

-

Antitubercular Activity: Recent research has identified novel isoxazole-thiophene compounds with promising activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis.[16]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound serves as a building block for agrochemicals for pest control and for advanced materials like sensors and conductive polymers due to its thermal stability and electronic properties.[1][17]

Potential Mechanism of Action Workflow

While the specific biological target of this compound is not yet fully elucidated, a plausible workflow for its investigation as a kinase inhibitor (a common target for such scaffolds) is outlined below.

Caption: Workflow for evaluating the compound as a potential kinase inhibitor.

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-175203-89-1 - Thoreauchem [thoreauchem.com]

- 10. Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate - Lead Sciences [lead-sciences.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid (1326813-29-9) for sale [vulcanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel isoxazole thiophene-containing compounds active against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

The Emergent Therapeutic Potential of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: A Technical Guide to its Biological Activity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of isoxazole and thiophene moieties in a single molecular framework presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activity of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a compound of significant interest in medicinal chemistry. While comprehensive biological data on this specific molecule is emerging, this guide leverages extensive research on a closely related and well-characterized analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole , to illuminate the therapeutic promise of this chemical class. The primary focus will be on the anticancer properties of these compounds, particularly their activity against breast cancer cell lines and their mechanism of action involving the estrogen receptor alpha (ERα). This guide will detail the synthesis, in vitro biological evaluation, and in silico analysis, providing a robust resource for researchers in oncology and drug discovery.

Introduction: The Strategic Fusion of Isoxazole and Thiophene

The isoxazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, valued for its electronic properties and ability to engage in various biological interactions.[1] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a prevalent feature in many pharmaceuticals due to its ability to enhance drug solubility, bioavailability, and metabolic stability.[2] Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

The strategic combination of these two pharmacophores in the this compound scaffold, further functionalized with a trifluoromethyl group known to enhance metabolic stability and receptor binding affinity, creates a molecule with significant therapeutic potential. This guide will primarily focus on the anticancer activity of this scaffold, drawing heavily from the detailed investigation of its derivatives.

Synthesis of the this compound Core

The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry. A common and effective method involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. While specific synthesis protocols for this compound are not extensively detailed in the public domain, a generalizable synthetic workflow can be extrapolated from related compounds.

Below is a conceptual workflow for the synthesis of the core scaffold.

Caption: Conceptual workflow for the synthesis of the this compound core.

Biological Activity: A Focus on Anticancer Properties

Extensive research on derivatives of the this compound scaffold has revealed potent and selective anticancer activity, particularly against breast cancer. A key study focused on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles, with a lead compound identified as 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) and a more potent analogue, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) .[2]

In Vitro Cytotoxicity

These compounds have demonstrated significant cytotoxicity against various cancer cell lines, with a notable selectivity for the human breast cancer cell line MCF-7.[2] The anti-proliferative activity of these key analogues is summarized in the table below.

| Compound | MCF-7 (IC₅₀, µM) | 4T1 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |

| TTI-4 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) | 2.63 | >50 | >50 |

| TTI-6 (5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole) | 1.91 | >50 | >50 |

Table 1: In vitro cytotoxicity (IC₅₀ values) of lead this compound derivatives against various cancer cell lines. Data sourced from Pattanayak, P., et al. (2025).[2]

The data clearly indicates that these compounds are potent against the MCF-7 breast cancer cell line, with TTI-6 exhibiting the highest potency.[2]

Structure-Activity Relationship (SAR) Studies

The aforementioned study also provided valuable insights into the structure-activity relationships of this class of compounds. The key takeaways from the SAR analysis are:

-

An unsubstituted thiophene ring at the 5th position of the isoxazole core is crucial for activity.

-

The presence of a trifluoromethyl (-CF₃) group at the 4th position enhances anticancer activity.

-

An electron-rich benzene ring at the 3rd position, particularly one bearing multiple methoxy groups, leads to superior activity.[2]

Mechanism of Action: Targeting Estrogen Receptor Alpha (ERα)

The selective cytotoxicity of these compounds against the ERα-positive MCF-7 cell line suggested a potential interaction with the estrogen receptor signaling pathway. Further mechanistic studies, including in silico molecular docking and biological assays, have strongly indicated that these this compound derivatives exert their anticancer effects by inhibiting the estrogen receptor alpha (ERα).[2][5]

Apoptosis Induction and Cell Cycle Arrest

Treatment of MCF-7 cells with the lead compound TTI-6 was shown to induce apoptosis, a programmed cell death mechanism. This was confirmed through nuclear staining and cell cycle analysis, which revealed an increase in the sub-G1 population, a hallmark of apoptotic cells.[2]

Caption: Proposed mechanism of action involving the inhibition of ERα signaling.

Experimental Protocols

For researchers looking to validate or build upon these findings, the following are detailed protocols for key experiments.

Anti-proliferative Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds against cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, 4T1, PC-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (DAPI Staining)

This protocol is for the visualization of apoptotic nuclei.

Methodology:

-

Cell Treatment: Seed MCF-7 cells on coverslips in a 6-well plate and treat with the IC₅₀ concentration of the test compound for 24 hours.

-

Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Visualization: Mount the coverslips on glass slides and visualize the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The potent and selective activity of its derivatives against ERα-positive breast cancer highlights a clear therapeutic trajectory. Future research should focus on:

-

Lead Optimization: Further modification of the substituents on the phenyl ring at the 3-position to enhance potency and selectivity.

-

In Vivo Efficacy: Evaluation of the lead compounds in animal models of breast cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Broadening the Scope: Investigating the activity of this scaffold against other cancer types and exploring other potential biological targets.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpca.org [ijpca.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the therapeutic potential of the novel heterocyclic compound, 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole. While direct experimental data on this specific molecule is nascent, a robust predictive framework can be constructed based on the well-documented bioactivities of its constituent pharmacophores: the isoxazole ring, the thiophene moiety, and the trifluoromethyl group. Drawing upon extensive research into structurally related analogs, this document outlines a strategic roadmap for identifying and validating its therapeutic targets. The primary hypothesized target, based on compelling evidence from a close structural analog, is the Estrogen Receptor Alpha (ERα), suggesting significant potential in the treatment of ER-positive breast cancer. Further potential applications in other oncological, anti-inflammatory, and anti-infective indications are also explored. This guide details a multi-pronged approach for target validation, encompassing in silico predictive modeling, in vitro cellular and biochemical assays, and in vivo efficacy studies, providing researchers with the foundational knowledge and practical methodologies to unlock the therapeutic promise of this compound.

Introduction: Deconstructing a Molecule of Therapeutic Promise

The convergence of medicinal chemistry and molecular biology has underscored the power of heterocyclic compounds in modern drug discovery. The molecule this compound is a compelling scaffold, integrating three key pharmacophoric elements that are hallmarks of numerous successful therapeutic agents.

-

The Isoxazole Core: A five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole ring is a versatile and privileged structure in medicinal chemistry.[1][2] It is present in a variety of FDA-approved drugs, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The isoxazole moiety's electronic properties and its capacity to engage in hydrogen bonding and other non-covalent interactions make it an effective scaffold for designing targeted therapies.[5][6]

-

The Thiophene Moiety: As a bioisostere of the benzene ring, the thiophene group is a frequent constituent of pharmaceuticals, valued for its ability to enhance biological activity and modulate pharmacokinetic properties.[7][8] Thiophene-containing compounds have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[9][10][11] The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, contributing to binding affinity and selectivity.[7]

-

The Trifluoromethyl (CF3) Group: The strategic incorporation of a trifluoromethyl group is a widely employed tactic in drug design to enhance a molecule's therapeutic profile.[12][13] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly improve metabolic stability, cell membrane permeability, and binding affinity to target proteins.[14][15] This often translates to increased potency and a more favorable pharmacokinetic profile.

The amalgamation of these three components in this compound suggests a molecule with significant potential for targeted therapeutic intervention.

Predictive Therapeutic Targeting: A Data-Driven Hypothesis

While direct experimental validation for this compound is pending, a powerful predictive case for its therapeutic targets can be built upon the investigation of its close structural analogs.

Primary Hypothesized Target: Estrogen Receptor Alpha (ERα) in Breast Cancer

Compelling evidence points towards Estrogen Receptor Alpha (ERα) as a primary therapeutic target. Research on a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has demonstrated potent anti-cancer activity against human breast cancer cell lines, specifically the ER-positive MCF-7 cell line.[16] The lead compound from this series, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 μM against MCF-7 cells.[3] Further studies with a refined analog, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, showed an even more potent IC50 of 1.91 μM.[16]

Causality of Experimental Design: The choice of ER-positive breast cancer cell lines in these studies was predicated on the known activity of other isoxazole-containing compounds to modulate hormone receptor signaling.[15] The inclusion of the trifluoromethyl group was a deliberate strategy to enhance the anti-cancer potency, a hypothesis that was confirmed when the trifluoromethylated analog was found to be nearly eight times more active than its non-fluorinated counterpart.[3][13]

In silico molecular docking studies have further corroborated these findings, indicating that these molecules likely bind to the ligand-binding domain of ERα, thereby inhibiting its function.[16] Given the high degree of structural similarity, it is a strong hypothesis that this compound will also exhibit affinity for ERα and function as an antagonist or selective modulator, making it a prime candidate for the treatment of ER-positive breast cancers.

Caption: Proposed mechanism of ERα inhibition.

Other Potential Therapeutic Avenues

The diverse biological activities associated with the isoxazole and thiophene scaffolds suggest that the therapeutic potential of this compound may extend beyond ERα modulation.

| Potential Therapeutic Area | Hypothesized Molecular Targets | Rationale based on Structural Moieties |

| Oncology (General) | Protein Kinases (e.g., c-Kit, VEGFR-2, EGFR), Tubulin, Topoisomerases, HDACs | Isoxazole and thiophene derivatives have been reported as inhibitors of various kinases and other key proteins involved in cancer cell proliferation and survival.[4][17][18] |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX), Pro-inflammatory Cytokines | Thiophene-containing compounds are known to possess anti-inflammatory properties through the inhibition of key inflammatory mediators.[11][19] Isoxazoles are also found in several anti-inflammatory drugs.[6] |

| Infectious Diseases | Bacterial or Fungal specific enzymes | Both isoxazole and thiophene moieties are present in various antimicrobial and antifungal agents.[5][20][21] |

A Roadmap for Target Identification and Validation

To systematically investigate and validate the therapeutic targets of this compound, a multi-step, integrated approach is proposed. This workflow ensures a self-validating system where computational predictions are rigorously tested through biochemical and cellular assays.

Caption: A multi-phase workflow for target validation.

Phase 1: In Silico Target Prediction

The initial step involves leveraging computational tools to generate a list of high-probability targets.

Protocol for In Silico Target Prediction:

-

Compound Preparation: Generate a 3D structure of this compound using molecular modeling software and perform energy minimization.

-

Database Screening: Submit the compound's structure (e.g., in SMILES format) to target prediction databases.

-

Molecular Docking: Perform docking simulations against the crystal structures of high-priority potential targets identified in the literature and database screens (e.g., ERα, various protein kinases).

-

Target Prioritization: Analyze the results, prioritizing targets that show high predicted binding affinities and are biologically relevant to specific disease areas.

Phase 2: In Vitro Experimental Validation

The prioritized targets from the in silico phase must be validated through rigorous laboratory experiments.

Protocol for ERα Target Validation:

-

Cell Proliferation Assay (MTT/MTS):

-

Culture ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cell lines.

-

Treat cells with a range of concentrations of this compound for 48-72 hours.

-

Measure cell viability using an MTT or MTS assay to determine the IC50 value. A significantly lower IC50 in MCF-7 cells would suggest ERα-dependent activity.

-

-

Direct Binding Assays:

-

Utilize techniques such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) to quantify the binding affinity (KD) of the compound to purified ERα protein. This provides direct evidence of a physical interaction.

-

-

ERα Reporter Gene Assay:

-

Use a cell line engineered with a luciferase reporter gene under the control of an Estrogen Response Element (ERE).

-

Treat cells with estrogen in the presence and absence of the test compound.

-

A reduction in luciferase activity in the presence of the compound would indicate its antagonistic effect on ERα-mediated transcription.

-

Protocol for Apoptosis and Cell Cycle Analysis:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat MCF-7 cells with the compound at its IC50 concentration.

-

Stain cells with Annexin V-FITC and PI.

-

Analyze by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates induction of apoptosis.[16]

-

-

Cell Cycle Analysis:

-

Treat cells as above, then fix and stain with PI.

-

Analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Arrest in a specific phase can provide mechanistic insights.[3]

-

Phase 3: In Vivo Efficacy Studies

Confirmation of therapeutic potential requires evaluation in a living organism.

Protocol for In Vivo Breast Cancer Xenograft Model:

-

Model Establishment: Implant MCF-7 cells subcutaneously into ovariectomized immunodeficient mice supplemented with an estrogen pellet.

-

Treatment: Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral).

-

Efficacy Assessment: Monitor tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, excise tumors and analyze for biomarkers of target engagement (e.g., downregulation of ERα target genes like c-Myc).

Conclusion and Future Directions

The compound this compound stands as a molecule of considerable therapeutic promise, strategically designed with pharmacophores known for their potent and diverse biological activities. Based on strong evidence from close structural analogs, its primary potential lies in the targeting of Estrogen Receptor Alpha, positioning it as a novel candidate for the treatment of ER-positive breast cancer.[3][16] The presence of the thiophene and trifluoromethyl groups further suggests potential applications in other oncological and inflammatory conditions.

The roadmap detailed in this guide provides a clear, logical, and scientifically rigorous pathway for the systematic exploration of this compound's therapeutic targets. By integrating computational prediction with robust in vitro and in vivo validation, researchers can efficiently elucidate its mechanism of action and accelerate its journey through the drug development pipeline. Future work should focus on the synthesis of a small library of analogs to establish a clear structure-activity relationship (SAR), optimize potency and selectivity, and further define the full therapeutic potential of this promising chemical scaffold.

References

- 1. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. ijpca.org [ijpca.org]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 14. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 18. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 20. Buy N-Methyl-5-(thiophen-2-yl)isoxazole-3-carboxamide [smolecule.com]

- 21. researchgate.net [researchgate.net]

- 22. neovarsity.org [neovarsity.org]

- 23. research.ed.ac.uk [research.ed.ac.uk]

- 24. Directory of in silico Drug Design tools [click2drug.org]

Characterization of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole: A Technical Guide to Aqueous Solubility and Chemical Stability

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(Thiophen-2-yl)-5-(trifluoromethyl)isoxazole, a novel heterocyclic compound with potential applications in pharmaceutical and materials science research. Due to the limited availability of public data on this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary to determine its aqueous solubility and chemical stability. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation. Methodologies for kinetic and thermodynamic solubility assessment are presented alongside protocols for forced degradation studies under various stress conditions, consistent with international regulatory standards.

Introduction and Strategic Overview

The compound this compound incorporates three key structural motifs recognized for their significance in medicinal chemistry: a thiophene ring, an isoxazole core, and a trifluoromethyl (CF3) group. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] Isoxazole derivatives have been investigated for a wide range of biological activities, including as agonists for nuclear receptors like FXR. The thiophene ring is a common bioisostere for a phenyl ring, often modulating electronic properties and metabolic fate.

Given its structure, this compound is a candidate for further investigation in drug discovery programs. However, a thorough understanding of its physicochemical properties, particularly aqueous solubility and chemical stability, is a critical prerequisite for advancing its development. Poor solubility can hinder reliable in vitro screening and lead to poor bioavailability, while chemical instability can compromise shelf-life and therapeutic efficacy.[4][5]

This guide provides the necessary protocols to generate a robust physicochemical data package for this molecule, enabling informed decisions in a research and development setting.

Predicted Physicochemical Properties and Experimental Implications

While experimental data is scarce, computational models can provide initial estimates of a compound's properties, guiding the design of definitive experiments.[6][7][8]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Experimental Design |

| Molecular Weight | 219.19 g/mol | Standard for small molecule drugs. |

| logP (o/w) | ~2.5 - 3.5 | Suggests moderate lipophilicity and potentially low aqueous solubility. |

| pKa | Not readily ionizable | Solubility is unlikely to be significantly influenced by pH within the physiological range. |

| Polar Surface Area | ~50-60 Ų | Moderate PSA, suggesting a balance between solubility and cell permeability. |

Note: Predicted values are aggregated from various computational platforms and should be confirmed experimentally.

The predicted high logP is a key indicator that aqueous solubility may be a challenge. The lack of an ionizable group suggests that altering pH will not be a viable strategy to improve solubility. Therefore, the experimental focus should be on precise quantification of its intrinsic solubility.

Comprehensive Aqueous Solubility Assessment

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights relevant to different stages of drug development.[9] Kinetic solubility is measured under high-throughput conditions and reflects the solubility of a compound upon rapid dissolution from a DMSO stock, which can lead to supersaturated solutions.[4][5] Thermodynamic solubility, or equilibrium solubility, represents the true saturation point of the compound in a given solvent and is considered the gold standard.[10]

Kinetic Solubility Determination (High-Throughput Assay)

This assay is ideal for early-stage discovery to quickly flag potential solubility issues. The protocol below is based on a direct UV or nephelometric plate-based method.[11]

Experimental Protocol: Plate-Based Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well UV-transparent microplate.

-